(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
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Overview
Description
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound characterized by its morpholine ring structure substituted with a 4-chlorophenyl and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Substitution Reactions: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and the morpholine ring.
Introduction of the 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using 1-phenylethyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6S)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Uniqueness
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
920798-26-1 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(6S)-6-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
GVJIZXTWCXLJOR-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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